rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis
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Overview
Description
rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis: is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and isopropyl groups.
Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.
Introduction of Isopropyl Group: The isopropyl group is introduced via alkylation reactions, using reagents like isopropyl halides under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, and alcohols.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid: The free base form without the hydrochloride salt.
(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid: The enantiomerically pure form.
(3S,4S)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride: The enantiomeric counterpart.
Uniqueness
rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other similar compounds.
Properties
CAS No. |
2743228-59-1 |
---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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